molecular formula C14H16ClFO3 B1326053 Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate CAS No. 951887-11-9

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

Cat. No. B1326053
CAS RN: 951887-11-9
M. Wt: 286.72 g/mol
InChI Key: ADRBNENASDCHSV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-(2-Chloro-6-fluorophenyl)acetamides . These compounds have been studied for their potential as thrombin inhibitors .


Synthesis Analysis

While the specific synthesis for “Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate” is not available, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been synthesized from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .


Molecular Structure Analysis

The molecular structure of the related compound 2-(2-Chloro-6-fluorophenyl)acetamides has been studied . The compound was found to have potent thrombin inhibitory activity .


Chemical Reactions Analysis

The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, could potentially be relevant to the synthesis of this compound .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure is conducive to forming aryl halides , which are crucial in creating active pharmaceutical ingredients (APIs). For instance, the Sandmeyer reaction utilizes such intermediates for constructing biologically active compounds, including potential thrombin inhibitors .

Organic Synthesis

In organic chemistry, this compound can be used to introduce 2-chloro-6-fluorophenyl groups into more complex molecules. This is particularly useful in the synthesis of molecules with specific pharmacological properties, as the introduction of halogen atoms can significantly alter the biological activity of a compound .

Material Science

The compound’s ability to form covalent bonds with various substrates makes it a candidate for developing advanced materials. It could be used to graft organic molecules onto metallic surfaces, potentially creating new types of nanocomposites with unique electrical or mechanical properties .

Catalysis

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate may serve as a precursor in catalyst development. Catalysts derived from this compound could be used in various metal-catalyzed cross-coupling reactions , which are pivotal in creating complex organic molecules .

Agrochemical Research

The structural features of this compound suggest potential applications in the development of agrochemicals. The fluorinated phenyl ring could be instrumental in creating new pesticides or herbicides, given that fluorination often leads to increased biological activity and stability .

Analytical Chemistry

As an analytical reagent, this compound could be used in chromatography or spectroscopy as a standard or a derivative-forming agent to analyze or detect other substances. Its unique structure allows for easy identification and quantification in complex mixtures .

Environmental Science

In environmental science, this compound could be used to study the degradation of fluorinated organic compounds in the environment. Understanding its breakdown products and pathways is essential for assessing the environmental impact of fluorinated pollutants .

Biochemistry

Finally, in biochemistry, the compound could be used to study enzyme-substrate interactions , especially enzymes that act on similar ester or aromatic structures. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .

Mechanism of Action

The mechanism of action for the related compound 2-(2-Chloro-6-fluorophenyl)acetamides involves inhibition of thrombin .

Safety and Hazards

The safety data sheet for a related compound, 2-(2-Chloro-6-fluorophenyl)ethylamine, indicates that it is toxic if swallowed .

properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRBNENASDCHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

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